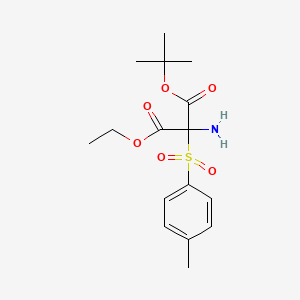
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate is a complex organic compound featuring a tert-butyl group, an ethyl ester, an amino group, and a sulfonyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonyl chloride and react it with an amino acid derivative under controlled conditions. The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively. The reaction conditions often involve the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to the formation of various esters and amides .
Scientific Research Applications
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yl]benzoate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}-1H-1,2,3-triazol-4-yl)methyl}amino)methyl}-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
- 2-(tert-Butylamino)ethyl methacrylate
Uniqueness
What sets 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both tert-butyl and sulfonyl groups, along with an amino acid backbone, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C16H23NO6S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-13(18)16(17,14(19)23-15(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10H,6,17H2,1-5H3 |
InChI Key |
JPABHWSJUPUFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OC(C)(C)C)(N)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


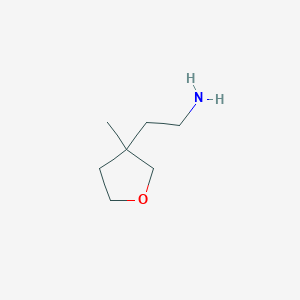
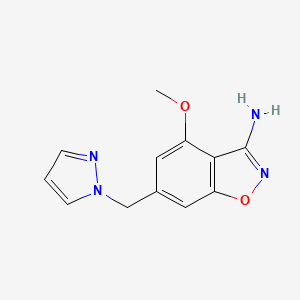
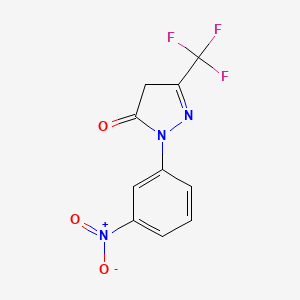

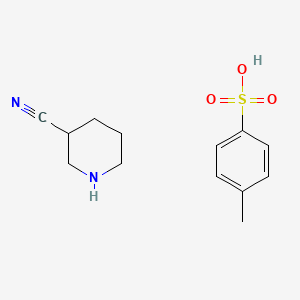
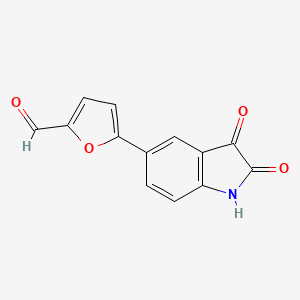
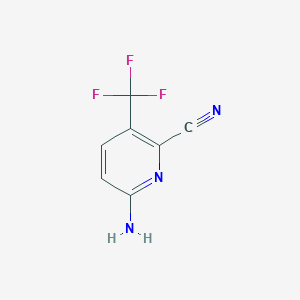
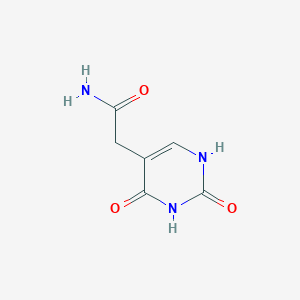
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
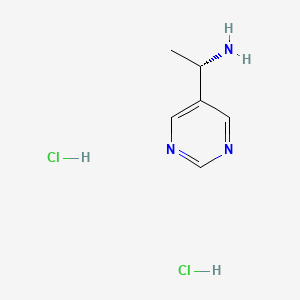
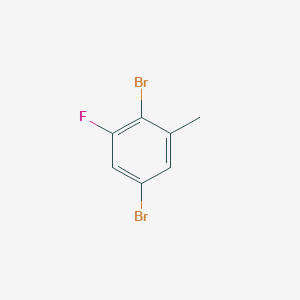
![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
